molecular formula C19H22N6O4 B2431069 2-[9-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide CAS No. 848217-25-4

2-[9-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide

カタログ番号: B2431069
CAS番号: 848217-25-4
分子量: 398.423
InChIキー: GIJANEIOBLBROJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[9-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide is a novel purino[7,8-a]pyrimidine derivative offered for research and development purposes. While specific biological data for this compound is still emerging, its core structure is based on a fused dihydropyrimidine scaffold, a class of heterocyclic compounds known for significant pharmacological potential. Related pyrimidine and dihydropyrimidine derivatives have been investigated as potent and highly selective mechanism-based inhibitors for enzymes like myeloperoxidase (MPO), which is implicated in cardiovascular and inflammatory diseases . Other structurally similar uracil and pyrimidine compounds have demonstrated substantial antiviral activity, particularly against human cytomegalovirus (HCMV) and varicella zoster virus (VZV) in cell culture assays . This suggests potential research applications in immunology, virology, and medicinal chemistry. The molecular structure features a 4-ethoxyphenyl substituent, a group known to influence the pharmacokinetic properties of bioactive molecules. This product is intended for laboratory research to further explore its specific mechanism of action, biochemical properties, and potential research applications. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

特性

IUPAC Name

2-[9-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O4/c1-3-29-13-7-5-12(6-8-13)23-9-4-10-24-15-16(21-18(23)24)22(2)19(28)25(17(15)27)11-14(20)26/h5-8H,3-4,9-11H2,1-2H3,(H2,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIJANEIOBLBROJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 2-[9-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide is a purine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C18H20N4O3
  • Molecular Weight : 344.38 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in the body. It is believed to modulate enzyme activity and receptor interactions, which can lead to several pharmacological effects.

Potential Mechanisms:

  • Inhibition of Enzymes : The compound may inhibit enzymes involved in nucleic acid metabolism.
  • Receptor Modulation : It could interact with specific receptors related to cell signaling pathways.

Anticancer Activity

Research indicates that derivatives of purine compounds often exhibit anticancer properties. In vitro studies have shown that similar compounds can induce apoptosis in cancer cell lines by disrupting cellular signaling pathways.

CompoundCell LineIC50 (µM)Reference
Compound AHCT116 (Colon)6.2
Compound BT47D (Breast)27.3

Antioxidant Activity

The antioxidant properties of purine derivatives are significant as they can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases.

Case Studies

  • Study on Anticancer Activity :
    • A study evaluated the anticancer effects of similar purine derivatives on human colon carcinoma cells (HCT116). The results indicated a significant reduction in cell viability at an IC50 of 6.2 µM, suggesting potent anticancer potential .
  • Antioxidant Evaluation :
    • Another study assessed the antioxidant capacity of related compounds using DPPH radical scavenging assays. The results indicated that these compounds exhibited strong antioxidant activity comparable to standard antioxidants like ascorbic acid .

Q & A

Basic: What are the key synthetic strategies for this compound?

Answer:
The synthesis typically involves multi-step organic reactions, including:

Core Formation : Construction of the purino[7,8-a]pyrimidine scaffold via cyclization reactions, often using thiourea derivatives or aminopyrimidines as precursors .

Functionalization : Introduction of the 4-ethoxyphenyl group at position 9 through nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura cross-coupling) .

Acetamide Installation : The acetamide moiety at position 3 is introduced via acylation, using reagents like chloroacetyl chloride followed by amine coupling .

Purification : Column chromatography (C18 reverse-phase) or recrystallization in solvents like acetone/water mixtures ensures ≥95% purity .

Basic: How is structural integrity confirmed post-synthesis?

Answer:
Characterization employs:

  • NMR Spectroscopy : 1^1H and 13^13C NMR verify substituent positions (e.g., ethoxy group δ ~1.3 ppm for CH3_3, δ ~4.0 ppm for OCH2_2) .
  • Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M+H]+^+ or [M-H]^-) confirm molecular weight .
  • IR Spectroscopy : Absorbance at ~1700 cm1^{-1} confirms carbonyl groups (2,4-dioxo) .
  • Elemental Analysis : Matches calculated C, H, N percentages within 0.4% deviation .

Advanced: How to optimize reaction conditions for higher yield and purity?

Answer:
Key parameters include:

  • Temperature Control : Maintain 60–80°C for cyclization to avoid side reactions .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity in substitution steps .
  • Catalysts : Pd(PPh3_3)4_4 for cross-coupling reactions improves aryl group incorporation efficiency .
  • Inert Atmosphere : Nitrogen/argon prevents oxidation of sensitive intermediates (e.g., thiols) .

Advanced: How can computational modeling predict biological targets?

Answer:

Molecular Docking : Software like AutoDock Vina screens against target enzymes (e.g., kinases, PDEs) using the compound’s 3D structure (PubChem CID) .

MD Simulations : GROMACS assesses binding stability (e.g., RMSD <2 Å over 100 ns indicates strong target interaction) .

QSAR Models : Correlate substituent electronegativity (e.g., ethoxy vs. methoxy) with activity trends .

Advanced: How to resolve contradictions in biological activity data?

Answer:
Discrepancies (e.g., IC50_{50} variability in kinase inhibition) may arise from:

  • Assay Conditions : pH, temperature, or reducing agents (e.g., DTT) alter compound stability .
  • Cell Line Differences : Metabolic enzyme expression (e.g., CYP450) affects prodrug activation .
  • Control Experiments : Replicate studies with standardized protocols (e.g., ATP concentration in kinase assays) .

Advanced: How to establish structure-activity relationships (SAR)?

Answer:

Systematic Substitution : Replace the 4-ethoxyphenyl with halogens (e.g., Cl, F) or alkyl groups to assess steric/electronic effects .

Bioactivity Profiling : Test analogs in enzyme assays (e.g., PDE inhibition) and cell-based models (e.g., anti-proliferation) .

Metabolic Stability : Compare microsomal half-lives (e.g., human liver microsomes) to identify metabolically robust analogs .

Advanced: What strategies characterize metabolic stability and pharmacokinetics?

Answer:

  • In Vitro Assays :
    • Microsomal Stability : Incubate with NADPH-fortified liver microsomes; quantify parent compound via LC-MS/MS .
    • CYP Inhibition : Screen against CYP3A4/2D6 isoforms to predict drug-drug interactions .
  • In Vivo PK : Administer to rodents; calculate AUC, Cmax_{max}, and t1/2_{1/2} using non-compartmental analysis .

Advanced: How to address solubility and stability issues?

Answer:

  • Co-Solvents : Use DMSO/PEG-400 mixtures (≤10% v/v) for in vitro assays to enhance aqueous solubility .
  • Lyophilization : Formulate as a lyophilized powder with trehalose for long-term storage .
  • pH Adjustment : Buffers (pH 6–7) stabilize the compound against hydrolysis of the acetamide group .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。